1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide
Description
1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a complex ethyl-linked side chain containing 3,5-dimethylpyrazole and furan moieties. However, specific pharmacological data for this compound remain unreported in publicly available literature as of 2025.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-16-14-17(2)27(26-16)20(21-6-5-13-29-21)15-25-22(28)23(11-3-4-12-23)18-7-9-19(24)10-8-18/h5-10,13-14,20H,3-4,11-12,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCMFDTMQLBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide is a synthetic derivative that incorporates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.81 g/mol. The structure includes a cyclopentanecarboxamide backbone, a chlorophenyl group, and a furan ring attached to a pyrazole moiety.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study highlighted that pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to the one have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.39 µM to 49.85 µM against different cancer cell lines including HCT116 and A549 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole derivative | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Pyrazole derivative | A549 | 26 | Apoptosis induction |
| Pyrazole derivative | MCF-7 | 1.88 ± 0.11 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory effects. They act by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The presence of the pyrazole moiety has been linked to antimicrobial properties against various pathogens, including bacteria and fungi. The compound's effectiveness against specific strains could be attributed to its ability to disrupt microbial cell walls or inhibit key metabolic pathways .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of various pyrazole derivatives, including the compound in focus. It was found that specific modifications to the structure enhanced potency against colorectal carcinoma cell lines.
- Inflammation Models : In vivo studies demonstrated that administering the compound led to reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives function as inhibitors of kinases involved in cancer progression.
- Apoptosis Induction : They can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Cytokine Modulation : By regulating cytokine levels, these compounds can mitigate inflammatory responses.
Comparison with Similar Compounds
Key Analogue:
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS: 2034373-66-3)
- Molecular Formula : C₂₁H₂₅N₃O₂S
- Molecular Weight : 383.5 g/mol
- Substituent Differences :
- Aromatic Ring : Thiophen-2-yl (sulfur-containing heterocycle) vs. 4-chlorophenyl (chlorine-substituted benzene).
- Pyrazole Position : 4-(furan-2-yl) vs. unsubstituted pyrazole in the target compound.
Implications of Substituent Differences
- 4-Chlorophenyl vs. In contrast, the sulfur atom in thiophene may participate in dipole-dipole interactions or metabolic oxidation pathways . Thiophene’s larger atomic radius (vs. Cl) could sterically hinder interactions with certain enzymes or receptors.
Hypothetical Pharmacological and Metabolic Differences
- Metabolism :
- Solubility :
- The target compound’s higher molecular weight and Cl substituent may reduce aqueous solubility compared to the sulfur-containing analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
